Octadeca-4,9,14-triene

Description

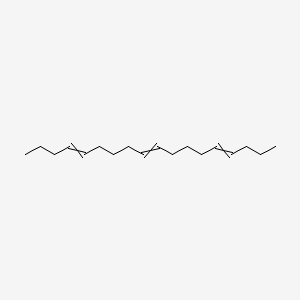

Octadeca-4,9,14-triene is an 18-carbon unsaturated hydrocarbon with three non-conjugated double bonds at positions 4, 9, and 14. 9 in ) have been synthesized and studied for their biological activities. For instance, Morimoto et al. The compound was prepared via optimized methods involving tosylation of intermediates like (4Z,8Z)-12,12-dimethoxydodeca-4,8-dien-1-ol, reducing reaction steps and costs compared to earlier protocols .

The stereochemistry (Z-configuration) and positioning of double bonds in such trienes are critical for their reactivity and biological functions. However, the absence of direct references to This compound in the evidence suggests that further research is needed to confirm its synthesis, properties, and applications.

Properties

CAS No. |

112359-86-1 |

|---|---|

Molecular Formula |

C18H32 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

octadeca-4,9,14-triene |

InChI |

InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h7-10,17-18H,3-6,11-16H2,1-2H3 |

InChI Key |

YIYHWVOHYULIHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCCCC=CCCCC=CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadeca-4,9,14-triene typically involves the use of alkyne metathesis or selective hydrogenation of polyunsaturated precursors. One common method is the partial hydrogenation of octadeca-4,7,10-triyne under controlled conditions to achieve the desired triene configuration. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and specific solvents to ensure selective hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and hydrogen flow rate, ensuring consistent production of the compound. The use of advanced catalytic systems and optimization of reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Octadeca-4,9,14-triene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the triene into saturated hydrocarbons using hydrogen gas and metal catalysts.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.

Substitution: Bromine in carbon tetrachloride (CCl4) or chlorine gas in the presence of UV light.

Major Products Formed

Oxidation: Epoxides and diols.

Reduction: Saturated hydrocarbons such as octadecane.

Substitution: Halogenated derivatives like 4,9,14-tribromo-octadecane.

Scientific Research Applications

Octadeca-4,9,14-triene has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in biological systems and as a model compound for studying lipid interactions.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Octadeca-4,9,14-triene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can further react to form various products. The compound’s reactivity is influenced by the position and configuration of its double bonds, which determine its behavior in different chemical environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Unsaturated Fatty Acids (C18:2 and C18:3)

Natural unsaturated fatty acids like octadeca-9,12-dienoic acid (linoleic acid, C18:2 ω-6) and octadeca-9,12,15-trienoic acid (α-linolenic acid, C18:3 ω-3) are structurally distinct due to their carboxylic acid groups and double-bond positions. These compounds are abundant in Arbutus unedo fruits, with concentrations reaching 85 mg/100 g fresh weight for C18:3 and 120 mg/100 g for C18:2 after hydrolysis . Key differences include:

- Functionality : Fatty acids serve as energy storage molecules, while octadecatrienes like (5Z,9Z,13Z)-octadeca-5,9,13-triene are explored for pharmaceutical applications.

- Synthesis: Fatty acids are biosynthesized enzymatically, whereas synthetic trienes rely on chemical methods like ozonolysis or acetylenic coupling .

Polyene Polyols (Separacenes)

Separacenes A–D () are linear polyene polyols with triene or tetraene units flanked by diol moieties. While these share the triene motif, they differ markedly from octadecatrienes due to:

- Structural Complexity : Separacenes feature terminal olefins and hydroxyl groups, enabling unique bioactivities (e.g., antifungal properties).

- Source : Isolated from marine fungi, contrasting with synthetic or plant-derived trienes .

Highly Branched Isoprenoid (HBI) Alkenes

HBI trienes (e.g., C25 trienes in ) are branched isoprenoid lipids used as biogeochemical proxies. Unlike linear octadecatrienes, HBIs derive from diatoms and exhibit resistance to diagenesis, making them valuable for paleoclimate studies .

Triterpenoid Derivatives

Aromatic triterpenoids like 24,25-dinorlupa-1,3,5(10)-triene () are tetracyclic compounds formed via aromatization of plant-derived precursors. These differ from octadecatrienes in:

- Ring Structure : Pentacyclic vs. linear hydrocarbon chains.

- Applications : Used in organic geochemistry to study diagenetic pathways .

Key Research Findings and Gaps

- (5Z,9Z,13Z)-Octadeca-5,9,13-triene shows promise in oncology but lacks clinical data .

- Natural trienes (e.g., C18:3 ω-3) dominate in dietary sources, whereas synthetic analogs are niche but pharmacologically relevant.

- Structural variations (double bond positions, functional groups) drastically alter biological activity and industrial utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.